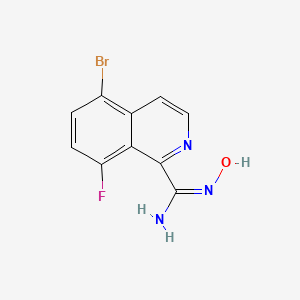
(E)-5-Bromo-8-fluoro-N'-hydroxyisoquinoline-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-Bromo-8-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine and fluorine atom attached to an isoquinoline ring, along with a hydroxy group and a carboximidamide moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Bromo-8-fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of isoquinoline derivatives. The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions using bromine and fluorine sources, respectively. The hydroxy group and carboximidamide moiety are then added through subsequent reactions involving hydroxylation and amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(E)-5-Bromo-8-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboximidamide moiety can be reduced to form an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carboximidamide moiety produces an amine.
科学研究应用
(E)-5-Bromo-8-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-5-Bromo-8-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
5-Bromo-8-fluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less versatile.
8-Fluoro-N’-hydroxyisoquinoline-1-carboximidamide: Lacks the bromine atom, which may affect its reactivity and applications.
5-Bromo-N’-hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine atom, potentially altering its chemical properties.
Uniqueness
(E)-5-Bromo-8-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of both bromine and fluorine atoms, along with the hydroxy and carboximidamide groups
属性
分子式 |
C10H7BrFN3O |
|---|---|
分子量 |
284.08 g/mol |
IUPAC 名称 |
5-bromo-8-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7BrFN3O/c11-6-1-2-7(12)8-5(6)3-4-14-9(8)10(13)15-16/h1-4,16H,(H2,13,15) |
InChI 键 |
JZYWYAMJWSSXAX-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=C2C=CN=C(C2=C1F)/C(=N\O)/N)Br |
规范 SMILES |
C1=CC(=C2C=CN=C(C2=C1F)C(=NO)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



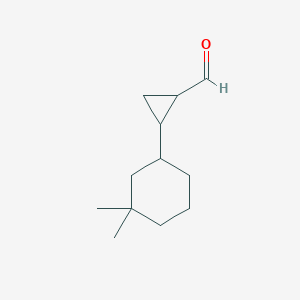
![N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine](/img/structure/B13224436.png)
![3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13224444.png)
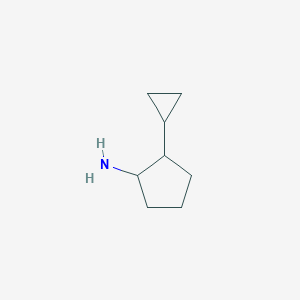
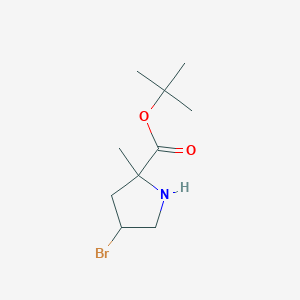
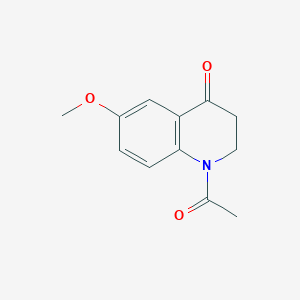
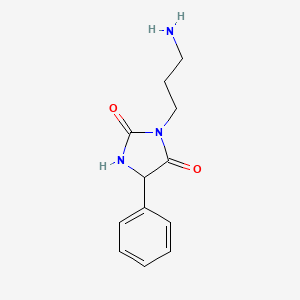
![2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13224483.png)
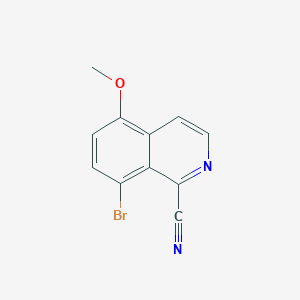
amine](/img/structure/B13224495.png)
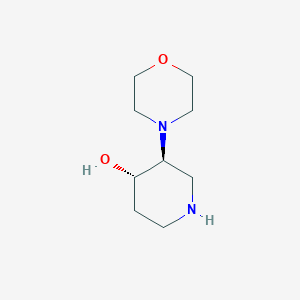
![6-Oxaspiro[4.5]decan-1-amine](/img/structure/B13224499.png)

